(E)-ethyl 3,4-dimethyl-2-((2-(p-tolyl)acetyl)imino)-2,3-dihydrothiazole-5-carboxylate
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Description
(E)-ethyl 3,4-dimethyl-2-((2-(p-tolyl)acetyl)imino)-2,3-dihydrothiazole-5-carboxylate is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.42. The purity is usually 95%.
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Scientific Research Applications
Thiazole Derivatives Synthesis
One notable study explores the acylation of ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid, leading to the formation of 2-acetyl(arylsulfonyl)amino derivatives. This work emphasizes the potential of thiazole compounds as precursors in synthesizing various derivatives through acylation and methylation, showcasing their versatility in organic synthesis (Dovlatyan et al., 2004).
Strecker Synthesis Approach
Another research effort outlines a general approach to synthesizing 2-substituted ethyl 5-aminothiazole-4-carboxylates, highlighting a Strecker addition–cyclization reaction. This study underlines the adaptability of thiazole derivatives in constructing complex heterocycles, contributing significantly to heterocyclic chemistry's field (Cheng et al., 2016).
Chiral Oxazoles from Isoxazoles
Research on the N-acylation of ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate with phthalimidylamino acids in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylate esters presents a unique method of creating oxazole derivatives. This study demonstrates the compound's utility in generating chiral molecules, an essential aspect of medicinal chemistry and asymmetric synthesis (Cox et al., 2003).
Acetylcholinesterase Inhibitory Activity
A study on hydrogenated γ-carbolines undergoing piperidine ring cleavage to produce 3-alkoxymethyl-substituted indoles, which were then cyclized to tetrahydroazocino[4,5-b]indoles, showcases the compound's relevance in synthesizing potential acetylcholinesterase inhibitors. This application is significant for discovering new therapeutic agents for diseases like Alzheimer's (Voskressensky et al., 2004).
Non-linear Optical Materials
The characterization of ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (EDPADPC) through spectroscopic techniques and theoretical findings indicates its potential as a non-linear optical (NLO) material. This study emphasizes the importance of such compounds in developing materials with unique optical properties, which are crucial for applications in photonics and telecommunication (Singh et al., 2014).
Properties
IUPAC Name |
ethyl 3,4-dimethyl-2-[2-(4-methylphenyl)acetyl]imino-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-5-22-16(21)15-12(3)19(4)17(23-15)18-14(20)10-13-8-6-11(2)7-9-13/h6-9H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXYPWGNYOJNFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)CC2=CC=C(C=C2)C)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.